molecular formula C10H10N2O3S B138117 N-(5-methyl-3-isoxazolyl)benzenesulfonamide CAS No. 13053-79-7

N-(5-methyl-3-isoxazolyl)benzenesulfonamide

Cat. No.: B138117
CAS No.: 13053-79-7
M. Wt: 238.27 g/mol
InChI Key: SQNUDFDMVUDDJY-UHFFFAOYSA-N
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Description

N-(5-methyl-3-isoxazolyl)benzenesulfonamide is a chemical compound with the molecular formula C10H10N2O3S. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. The compound features a benzenesulfonamide group attached to a 5-methyl-1,2-oxazole ring, which contributes to its unique chemical properties and reactivity .

Mechanism of Action

Target of Action

N-(5-methyl-3-isoxazolyl)benzenesulfonamide, also known as N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide, primarily targets the enzyme dihydropteroate synthase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the growth and reproduction of bacteria .

Mode of Action

The compound acts as a sulfonamide antibiotic . It inhibits the synthesis of dihydrofolic acid by blocking the enzyme dihydropteroate synthase . This inhibition prevents the production of folic acid in prokaryotes, thereby disrupting their growth and reproduction .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folic acid synthesis pathway in prokaryotes . By inhibiting dihydropteroate synthase, the compound prevents the formation of dihydrofolic acid, a precursor to folic acid . This disruption affects downstream processes that rely on folic acid, including the synthesis of nucleotides and certain amino acids, which are essential for bacterial growth and reproduction .

Pharmacokinetics

It’s known that the compound is slightly soluble in water , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The inhibition of folic acid synthesis by this compound leads to a deficiency of nucleotides and certain amino acids in bacteria . This deficiency disrupts bacterial growth and reproduction, resulting in a bacteriostatic effect . The compound has an antimicrobial spectrum that includes both Gram-positive and Gram-negative bacteria, as well as Chlamydia .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its solubility in water and various organic solvents may affect its bioavailability and efficacy. Additionally, the compound should be stored at room temperature , suggesting that extreme temperatures could potentially affect its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-3-isoxazolyl)benzenesulfonamide typically involves the reaction of 5-methyl-1,2-oxazole with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-3-isoxazolyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors .

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and substituted derivatives of this compound. These products have their own unique applications in various fields .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-methyl-3-isoxazolyl)benzenesulfonamide stands out due to its unique combination of the oxazole and sulfonamide groups, which confer specific reactivity and biological activity.

Biological Activity

N-(5-methyl-3-isoxazolyl)benzenesulfonamide, also known as 4-amino-N-(5-methyl-3-isoxazolyl)benzenesulfonamide, is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of its biological activity, including synthesis, characterization, and research findings supported by relevant data tables and case studies.

Chemical Structure and Synthesis

The compound features a sulfonamide functional group attached to a 5-methyl-3-isoxazole moiety. The synthesis typically involves the reaction of appropriate isoxazole derivatives with sulfanilamide or its derivatives. Recent studies have explored the synthesis of metal complexes of this compound, enhancing its biological efficacy through coordination with transition metals such as Co(II), Cu(II), and Zn(II) .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties, particularly against various bacterial strains. The mechanism of action is primarily attributed to its ability to inhibit bacterial dihydropteroate synthase, an essential enzyme in folate synthesis.

Data Table: Antimicrobial Activity

Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus6.25 µg/mL
Escherichia coli25 µg/mL
Pseudomonas aeruginosa100 µg/mL
Klebsiella pneumoniae25 µg/mL

In vitro studies have shown that the compound also has antifungal activity against certain Candida species and Aspergillus strains, demonstrating a broad spectrum of action .

Anticancer Potential

Recent investigations into the anticancer properties of this compound have indicated promising results. The compound has been evaluated for cytotoxicity against various cancer cell lines, including breast adenocarcinoma (MCF7) and colon adenocarcinoma (HT29).

Case Study: Cytotoxicity Evaluation

A study assessed the cytotoxic effects of this compound on HT29 cells using the MTT assay. The results indicated a half-maximal inhibitory concentration (CC50) substantially lower than that of standard chemotherapeutic agents such as cisplatin:

  • HT29 Cell Line : CC50 = 58.4 µM
  • Cisplatin : CC50 = 47.2 µM
  • 5-Fluorouracil : CC50 = 381.2 µM

These findings suggest that this compound may serve as a lead compound for further development in cancer therapeutics due to its selective toxicity towards cancer cells compared to normal cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Dihydropteroate Synthase : This enzyme is crucial for folate synthesis in bacteria.
  • Interference with Cancer Cell Metabolism : The compound may disrupt metabolic pathways essential for cancer cell proliferation.
  • Metal Complex Formation : Transition metal complexes derived from this sulfonamide exhibit enhanced biological activities, including antibacterial and anticancer effects .

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3S/c1-8-7-10(11-15-8)12-16(13,14)9-5-3-2-4-6-9/h2-7H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQNUDFDMVUDDJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201017800
Record name Desaminosulfamethoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13053-79-7
Record name Desaminosulfamethoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Amino-5-methylisoxazole (0.196 g, 2.0 mmol) was dissolved in dry pyridine (3 ml). Benzenesulfonyl chloride (0.352 g, 2.0 mmol) was added and the resultant solution stirred at room temperature for 16 h. Pyridine was removed under reduced pressure. The residue was dissolved in dichloromethane (75 ml) and washed with 1N HCl (2×50 ml). The organic layer was dried over anhydrous magnesium sulfate and the solvent was removed under reduced pressure to give N-(5-methy-3-isoxazolyl)benzene-sulfonamide (0.40 g, 84% yield). The product was purified by recrystallization using ethyl acetate/hexanes to give a white solid, m.p. 107°-8° C.
Quantity
0.196 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.352 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide?

A1: N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide is an organic compound with the molecular formula C10H10N2O3S. Its molecular weight is 238.27 g/mol. While specific spectroscopic data wasn't detailed in the provided research, similar compounds were analyzed using IR, 1H and 13C NMR, and mass spectrometry []. This indicates that these techniques are valuable for characterizing this class of compounds.

Q2: How does the structure of N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide relate to its biological activity?

A2: Research suggests that N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide can be modified to generate diverse derivatives. Studies focusing on Structure-Activity Relationship (SAR) reveal that the introduction of specific chemical groups, like halogens or hydroxyl groups, at particular positions on the benzene ring can significantly influence the compound's antibacterial and antifungal activity []. Additionally, the formation of Schiff bases by reacting the sulfonamide group with aldehydes can further enhance these activities [].

Q3: What is known about the immunogenicity and immunological responses associated with N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide?

A3: Studies on a related compound, sulfamethoxazole (SMX), have provided valuable insights into the potential immunogenicity of this class of sulfonamides. Specifically, research has demonstrated that the nitroso metabolite of SMX (SMX-NO) can covalently bind to proteins, forming adducts that trigger immune responses in vivo []. This finding suggests that N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide and its metabolites might also possess the capacity to elicit immune responses, a crucial consideration for its potential therapeutic applications.

Q4: Are there any analytical methods and techniques specific to characterizing and quantifying N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide?

A4: While specific details regarding analytical methods for this particular compound were not outlined in the provided research, similar sulfonamide derivatives have been successfully characterized using a combination of techniques, including X-ray diffraction, elemental analysis (CHN analysis), and various spectroscopic methods [, ]. These findings highlight the importance of employing a multi-faceted analytical approach for the comprehensive characterization and quantification of N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide.

Q5: What research infrastructure and resources are crucial for further investigations into N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide?

A5: Advancements in the understanding and application of N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide necessitate access to a sophisticated research infrastructure. Essential resources include advanced analytical instrumentation like NMR spectroscopy, mass spectrometry, and X-ray diffraction for structural elucidation and compound characterization []. Furthermore, well-equipped laboratories with capabilities for organic synthesis, cell culture, and in vivo studies are vital for exploring the compound's therapeutic potential and investigating its interactions with biological systems.

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